Methyl 5-chloropyridazine-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 5-chloropyridazine-3-carboxylate typically involves the reaction of pyridazine derivatives with methyl chloroformate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 5-chloropyridazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can be oxidized under specific conditions to form oxidized products.
Common reagents used in these reactions include bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-chloropyridazine-3-carboxylate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of Methyl 5-chloropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Methyl 5-chloropyridazine-3-carboxylate can be compared with similar compounds such as:
Methyl 6-chloropyridazine-3-carboxylate: Similar in structure but with the chlorine atom at a different position.
Methyl 6-chloropyridine-3-carboxylate: Another similar compound with slight structural differences
These compounds share some chemical properties but may differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
methyl 5-chloropyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-11-6(10)5-2-4(7)3-8-9-5/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBAQCWRCFSUHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=CC(=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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